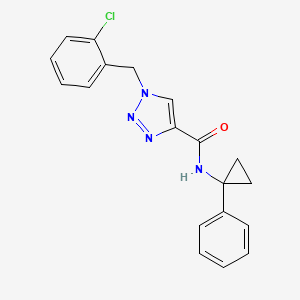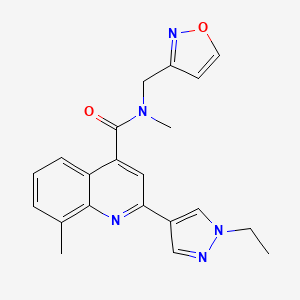![molecular formula C14H21N5 B4260597 N,4,6-trimethyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B4260597.png)
N,4,6-trimethyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
Vue d'ensemble
Description
N,4,6-trimethyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an N-[(5-propyl-1H-pyrazol-3-yl)methyl] group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4,6-trimethyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Methyl Groups: Methylation of the pyrimidine ring at positions 4 and 6 can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Pyrazole Moiety: The final step involves the nucleophilic substitution reaction between the 2-chloropyrimidine intermediate and the 5-propyl-1H-pyrazole-3-methanamine under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N,4,6-trimethyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with hydrogenated pyrazole moiety.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
N,4,6-trimethyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis:
Mécanisme D'action
The mechanism of action of N,4,6-trimethyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N,N-dimethyl-4-(1H-pyrazol-3-yl)pyrimidin-2-amine
- 4,6-dimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine
Uniqueness
N,4,6-trimethyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the 5-propyl-1H-pyrazol-3-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N,4,6-trimethyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-5-6-12-8-13(18-17-12)9-19(4)14-15-10(2)7-11(3)16-14/h7-8H,5-6,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBPNXCVKPLFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=C1)CN(C)C2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-ethyl-1H-imidazol-2-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4260515.png)
![1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4260520.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-ethoxybenzyl)cyclopropanamine](/img/structure/B4260541.png)
![1-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4260553.png)

![(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4260570.png)
![N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate](/img/structure/B4260572.png)
![(2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid](/img/structure/B4260578.png)
![N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B4260586.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-isopropyl-4-piperidinyl)oxy]benzamide](/img/structure/B4260589.png)
![2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B4260603.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4260613.png)
![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)methanamine](/img/structure/B4260619.png)
